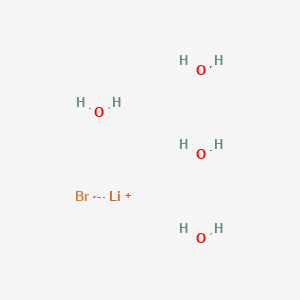
Lithium;bromide;tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium bromide tetrahydrate is a chemical compound composed of lithium, bromine, and water molecules. It is known for its hygroscopic properties, meaning it can absorb moisture from the air. This compound is commonly used in various industrial applications, including air conditioning systems and absorption chillers, due to its ability to act as a desiccant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
- Lithium bromide tetrahydrate can be synthesized by reacting lithium carbonate with hydrobromic acid. The reaction is as follows:
Lithium Carbonate and Hydrobromic Acid: Li2CO3+2HBr→2LiBr+H2CO3
Another method involves reacting lithium hydroxide with hydrobromic acid:Lithium Hydroxide and Hydrobromic Acid: LiOH+HBr→LiBr+H2O
Industrial Production Methods: In industrial settings, lithium bromide tetrahydrate is typically produced by dissolving lithium bromide in water and allowing it to crystallize. The crystallization process is controlled to obtain the tetrahydrate form, which contains four water molecules per formula unit of lithium bromide.
Analyse Des Réactions Chimiques
Types of Reactions:
- Lithium bromide can undergo oxidation and reduction reactions. For example, it reacts with chlorine to form lithium chloride and bromine gas:
Oxidation and Reduction: Cl2+2LiBr→Br2+2LiCl
Lithium bromide reacts with silver nitrate to form lithium nitrate and silver bromide:Substitution: LiBr+AgNO3→LiNO3+AgBr
Common Reagents and Conditions:
Chlorine: Used in oxidation reactions.
Silver Nitrate: Used in substitution reactions.
Major Products:
- Lithium Chloride (LiCl)
- Bromine Gas (Br2)
- Lithium Nitrate (LiNO3)
- Silver Bromide (AgBr)
Applications De Recherche Scientifique
Lithium bromide tetrahydrate has a wide range of applications in scientific research:
- Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and hydroformylation catalysts.
- Biology: Lithium bromide is used in the purification of steroids and prostaglandins.
- Medicine: Historically, lithium bromide was used as a sedative, although it has been largely replaced by other compounds.
- Industry: It is widely used in air conditioning systems as a desiccant and in absorption chillers.
Mécanisme D'action
The mechanism of action of lithium bromide involves its hygroscopic properties, which allow it to absorb moisture from the air. This makes it an effective desiccant in air conditioning systems. In biological systems, lithium ions can affect neurotransmitter pathways and have been studied for their potential neuroprotective effects.
Comparaison Avec Des Composés Similaires
- Lithium Chloride (LiCl)
- Lithium Fluoride (LiF)
- Lithium Iodide (LiI)
- Sodium Bromide (NaBr)
- Potassium Bromide (KBr)
Comparison:
- Hygroscopic Properties: Lithium bromide is more hygroscopic than lithium chloride and lithium fluoride, making it more effective as a desiccant.
- Reactivity: Lithium bromide reacts similarly to other lithium halides, such as lithium chloride and lithium iodide, in substitution and oxidation reactions.
- Applications: While lithium bromide is primarily used in air conditioning systems, other lithium halides have different applications. For example, lithium chloride is used in the production of lithium metal, and lithium iodide is used in batteries.
Lithium bromide tetrahydrate stands out due to its unique combination of hygroscopic properties and reactivity, making it a valuable compound in various industrial and scientific applications.
Propriétés
Numéro CAS |
56088-72-3 |
|---|---|
Formule moléculaire |
BrH8LiO4 |
Poids moléculaire |
158.9 g/mol |
Nom IUPAC |
lithium;bromide;tetrahydrate |
InChI |
InChI=1S/BrH.Li.4H2O/h1H;;4*1H2/q;+1;;;;/p-1 |
Clé InChI |
QARLBWJEVVTAAF-UHFFFAOYSA-M |
SMILES canonique |
[Li+].O.O.O.O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



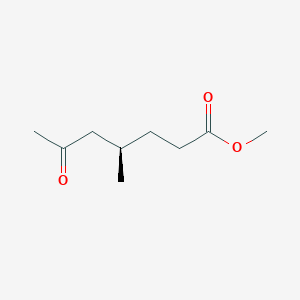
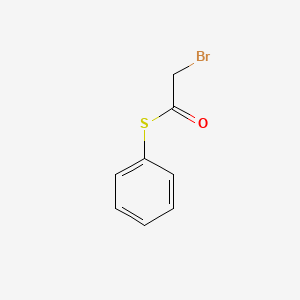

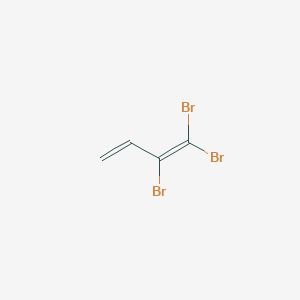
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
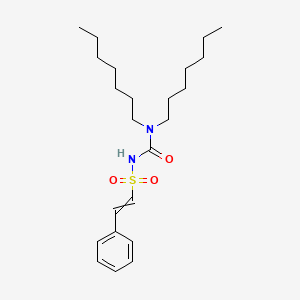
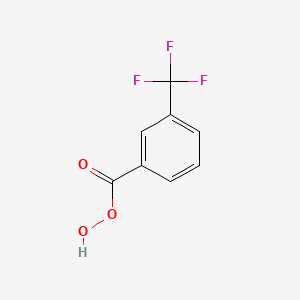
![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)

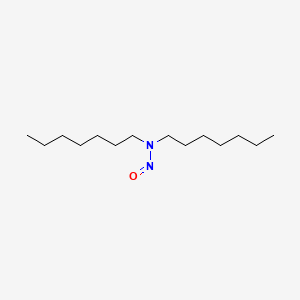
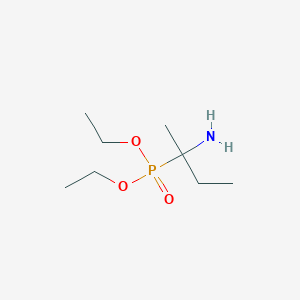
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
